Lipophilicity (LogP) Advantage vs. Methoxy Analog
The (2-(Difluoromethoxy)pyridin-3-yl)boronic acid exhibits significantly higher lipophilicity than its direct methoxy analog. The computed consensus LogP for the target compound is -0.07, whereas (2-methoxypyridin-3-yl)boronic acid has a consensus LogP of -1.23 . This represents a >1 log unit increase in lipophilicity, which can enhance membrane permeability and influence distribution in biological systems .
Target: -0.07
Methoxy analog: -1.23
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = -0.07 |
| Comparator Or Baseline | (2-Methoxypyridin-3-yl)boronic acid (CAS 163105-90-6); Consensus LogP = -1.23 |
| Quantified Difference | ΔLogP = +1.16 |
| Conditions | Computed LogP values from vendor-published data; consensus average of multiple algorithms |
Why This Matters
Higher lipophilicity can improve passive diffusion across cell membranes, a critical factor for intracellular target engagement in drug discovery.
